N-[1-[(cyclopentylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide N-[1-[(cyclopentylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0919201
InChI: InChI=1S/C21H24N2O2S/c1-14-9-10-16(12-15(14)2)20(24)23-19(13-18-8-5-11-26-18)21(25)22-17-6-3-4-7-17/h5,8-13,17H,3-4,6-7H2,1-2H3,(H,22,25)(H,23,24)/b19-13-
SMILES: CC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NC3CCCC3)C
Molecular Formula: C21H24N2O2S
Molecular Weight: 368.5 g/mol

N-[1-[(cyclopentylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide

CAS No.:

Cat. No.: VC0919201

Molecular Formula: C21H24N2O2S

Molecular Weight: 368.5 g/mol

* For research use only. Not for human or veterinary use.

N-[1-[(cyclopentylamino)carbonyl]-2-(2-thienyl)vinyl]-3,4-dimethylbenzamide -

Specification

Molecular Formula C21H24N2O2S
Molecular Weight 368.5 g/mol
IUPAC Name N-[(Z)-3-(cyclopentylamino)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]-3,4-dimethylbenzamide
Standard InChI InChI=1S/C21H24N2O2S/c1-14-9-10-16(12-15(14)2)20(24)23-19(13-18-8-5-11-26-18)21(25)22-17-6-3-4-7-17/h5,8-13,17H,3-4,6-7H2,1-2H3,(H,22,25)(H,23,24)/b19-13-
Standard InChI Key ZZWDPSXDELAVEP-UYRXBGFRSA-N
Isomeric SMILES CC1=C(C=C(C=C1)C(=O)N/C(=C\C2=CC=CS2)/C(=O)NC3CCCC3)C
SMILES CC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NC3CCCC3)C
Canonical SMILES CC1=C(C=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NC3CCCC3)C

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